molecular formula C55H104O6 B1242930 [(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate

[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate

Cat. No.: B1242930
M. Wt: 861.4 g/mol
InChI Key: XRTUKMLVVRMOLM-PLYDGSRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate is a triglyceride, a type of lipid molecule composed of glycerol and three fatty acids. The numbers and letters in its name indicate the specific fatty acids attached to the glycerol backbone: two palmitic acids (16:0) and one eicosenoic acid (20:1(11Z)). This compound is part of a larger family of triglycerides, which are essential components of biological membranes and serve as energy storage molecules in living organisms .

Scientific Research Applications

[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate typically involves the esterification of glycerol with the corresponding fatty acids. The reaction is usually catalyzed by an acid or base, such as sulfuric acid or sodium hydroxide. The process involves heating the reactants under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In industrial settings, the production of triglycerides like this compound often involves the use of lipase enzymes to catalyze the esterification reaction. This enzymatic method is preferred due to its specificity and mild reaction conditions, which help to preserve the integrity of the fatty acids and glycerol .

Chemical Reactions Analysis

Types of Reactions

[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of [(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate involves its hydrolysis by lipase enzymes to release free fatty acids and glycerol. These products can then enter metabolic pathways to be used as energy sources or building blocks for other biomolecules. The eicosenoic acid component may also interact with specific receptors and signaling pathways, influencing cellular processes such as inflammation and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate is unique due to its specific combination of fatty acids, which may confer distinct physical and chemical properties. For example, the presence of two saturated fatty acids (palmitic acid) and one monounsaturated fatty acid (eicosenoic acid) can influence the compound’s melting point, solubility, and reactivity compared to other triglycerides .

Properties

Molecular Formula

C55H104O6

Molecular Weight

861.4 g/mol

IUPAC Name

[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate

InChI

InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h25-26,52H,4-24,27-51H2,1-3H3/b26-25-/t52-/m1/s1

InChI Key

XRTUKMLVVRMOLM-PLYDGSRGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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